

Application Notes and Protocols for the Spectrophotometric Measurement of p-Nitroaniline Release

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Suc-Gly-Gly-Phe-pNA*

Cat. No.: *B1493831*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spectrophotometric measurement of p-nitroaniline (pNA) release is a robust and widely adopted method for assaying the activity of various enzymes, particularly proteases. This colorimetric assay relies on the enzymatic hydrolysis of a synthetic substrate that is covalently linked to pNA. The substrate is typically colorless, but upon enzymatic cleavage, it liberates the chromogenic pNA molecule, which has a distinct yellow color and a strong absorbance maximum around 405 nm. The rate of pNA formation is directly proportional to the enzyme's activity, making this a convenient and continuous assay for enzyme kinetics and inhibitor screening.[\[1\]](#)

Principle of the Assay:

The fundamental principle involves an enzyme-catalyzed reaction that can be generalized as follows:

The concentration of the released pNA is quantified by measuring the increase in absorbance at 405 nm and can be calculated using the Beer-Lambert law:

$$A = \epsilon cl$$

Where:

- A is the absorbance
- ϵ is the molar extinction coefficient of p-nitroaniline (typically $\sim 10,000 \text{ M}^{-1}\text{cm}^{-1}$)
- c is the concentration of p-nitroaniline
- l is the path length of the cuvette (typically 1 cm)

Applications in Research and Drug Development

The pNA release assay is a versatile tool with numerous applications, including:

- Enzyme Characterization: Determination of kinetic parameters such as Michaelis-Menten constant (K_m) and maximum velocity (V_{max}).
- High-Throughput Screening (HTS): Screening large compound libraries for potential enzyme inhibitors in drug discovery.
- Apoptosis Research: Measuring the activity of caspases, key executioner enzymes in programmed cell death, using specific pNA-conjugated substrates.
- Blood Coagulation Studies: Assaying the activity of proteases involved in the coagulation cascade.
- Quality Control: Assessing the activity and purity of enzyme preparations.

Quantitative Data Summary

The following tables provide key quantitative data for consideration when performing p-nitroaniline release assays.

Table 1: Spectroscopic Properties of p-Nitroaniline

Parameter	Value	Wavelength (nm)	Notes
Molar Extinction Coefficient (ϵ)	$\sim 10,500 \text{ M}^{-1}\text{cm}^{-1}$	405	Commonly used for caspase assays.
Molar Extinction Coefficient (ϵ)	$\sim 8,800 \text{ M}^{-1}\text{cm}^{-1}$	410	Frequently used for trypsin and other protease assays. [1]
Absorbance Maximum (λ_{max})	405 - 410		The exact maximum can be slightly influenced by buffer conditions.

Table 2: Kinetic Parameters for Common Enzyme-Substrate Systems

Enzyme	Substrate	K _m	V _{max}	Notes
Trypsin	$\text{Na-Benzoyl-L-arginine-p-nitroanilide (BAPNA)}$	0.12 - 1.62 mM	0.079 - 4.23 $\mu\text{M}/\text{h}$	K _m and V _{max} values can vary depending on the experimental conditions such as pH, temperature, and buffer composition. [2] [3]
Caspase-3	$\text{Acetyl-Asp-Glu-Val-Asp-p-nitroanilide (Ac-DEVD-pNA)}$	$\sim 9.7 \mu\text{M}$	Not consistently reported	Ac-DEVD-pNA is a widely used colorimetric substrate for caspase-3. [4]

Experimental Protocols

Protocol for Generating a p-Nitroaniline Standard Curve

A standard curve is essential for accurately determining the concentration of pNA released in an enzymatic reaction.

Materials:

- p-Nitroaniline (pNA)
- Dimethyl sulfoxide (DMSO) or ethanol
- Assay buffer (the same buffer used for the enzyme assay)
- Spectrophotometer or microplate reader capable of reading at 405 nm
- 96-well clear, flat-bottom microplate or cuvettes
- Calibrated pipettes

Procedure:

- Preparation of pNA Stock Solution (10 mM):
 - Accurately weigh 13.81 mg of pNA and dissolve it in 10 mL of DMSO to make a 10 mM stock solution.
- Preparation of Working Standards:
 - Perform serial dilutions of the 10 mM pNA stock solution in the assay buffer to prepare a range of standards (e.g., 0, 10, 20, 40, 60, 80, 100 μ M).
- Measurement:
 - Add 100 μ L of each standard to a well of a 96-well plate in triplicate.
 - Measure the absorbance at 405 nm.
- Data Analysis:
 - Subtract the absorbance of the blank (0 μ M pNA) from all other readings.

- Plot the mean absorbance values against the corresponding pNA concentrations.
- Perform a linear regression to obtain the equation of the line ($y = mx + c$) and the R^2 value. An R^2 value > 0.99 indicates a good linear fit.

Table 3: Example Data for a p-Nitroaniline Standard Curve

pNA Concentration (μ M)	Absorbance at 405 nm (Mean)
0	0.000
10	0.105
20	0.210
40	0.420
60	0.630
80	0.840
100	1.050

Protocol for Trypsin Activity Assay using BAPNA

This protocol describes the measurement of trypsin activity using $\text{Na-Benzoyl-L-arginine-p-nitroanilide}$ (BAPNA) as the substrate.

Materials:

- Trypsin
- $\text{Na-Benzoyl-L-arginine-p-nitroanilide}$ (BAPNA)
- Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl_2
- Stopping Reagent: 30% (v/v) acetic acid
- Spectrophotometer or microplate reader
- Water bath or incubator at 37°C

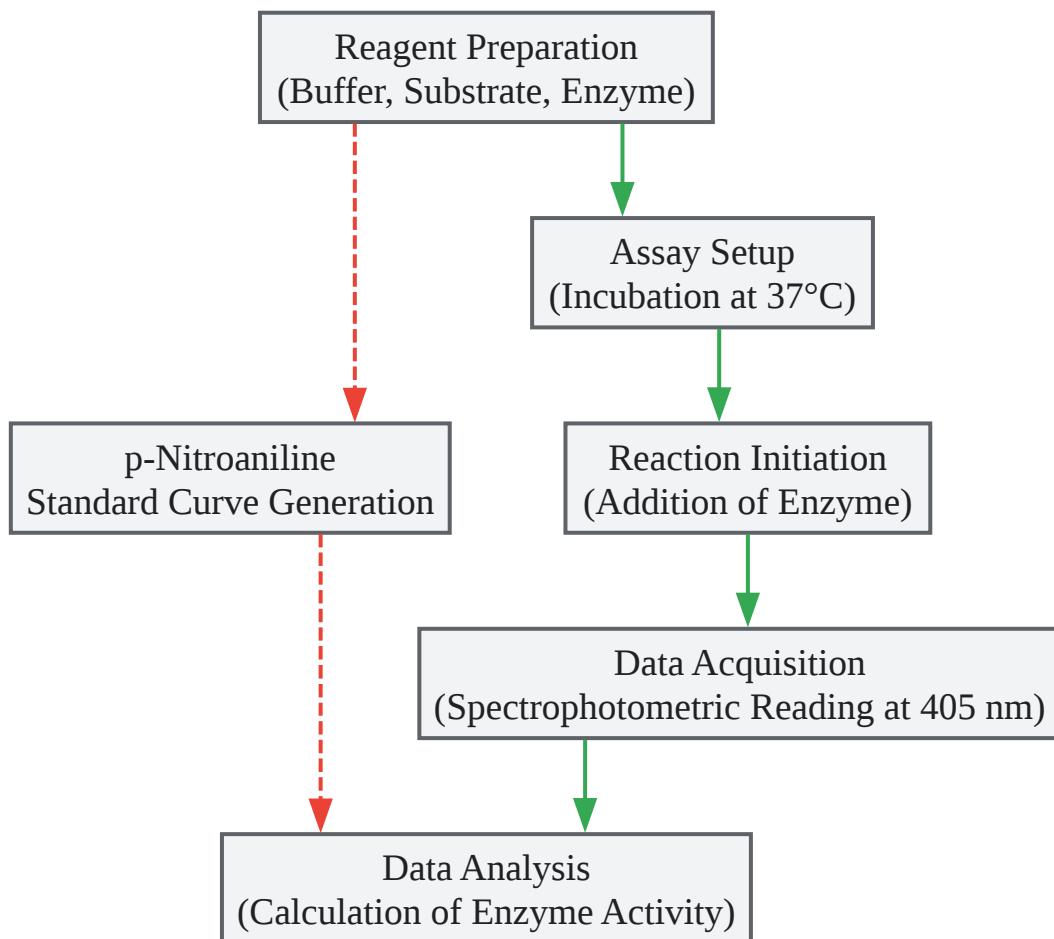
Procedure:

- Reagent Preparation:
 - Prepare a stock solution of trypsin in the assay buffer.
 - Prepare a 10 mM stock solution of BAPNA in DMSO.
- Assay Setup:
 - In a microcentrifuge tube, add 880 µL of assay buffer and 100 µL of the BAPNA stock solution (final concentration 1 mM).
 - Pre-incubate the substrate mixture at 37°C for 5 minutes.
- Enzyme Reaction:
 - Initiate the reaction by adding 20 µL of the trypsin solution and mix gently.
 - Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
- Stopping the Reaction and Measurement:
 - Stop the reaction by adding 500 µL of 30% acetic acid.
 - Measure the absorbance of the released pNA at 410 nm.
- Data Analysis:
 - Use the pNA standard curve to determine the concentration of pNA released.
 - Calculate the trypsin activity, typically expressed in units (µmol of pNA released per minute) per mg of enzyme.

Protocol for Caspase-3 Activity Assay in Cell Lysates

This protocol outlines the measurement of caspase-3 activity in apoptotic cells using the substrate Ac-DEVD-pNA.

Materials:


- Cell culture with induced and non-induced apoptotic cells
- Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH₂PO₄/Na₂HPO₄, pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM Na pyrophosphate)
- 2x Reaction Buffer (e.g., 40 mM HEPES pH 7.5, 20% glycerol, 4 mM DTT)
- Caspase-3 substrate: Acetyl-Asp-Glu-Val-Asp-p-nitroanilide (Ac-DEVD-pNA) stock solution (20 mM in DMSO)
- Microplate reader
- 96-well plate

Procedure:

- Cell Lysis:
 - Harvest cells and wash with ice-cold PBS.
 - Resuspend the cell pellet in cold lysis buffer and incubate on ice for 10 minutes.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant is the cell lysate.
 - Determine the protein concentration of the lysate (e.g., using a BCA assay).
- Assay Setup:
 - To each well of a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein).
[1]
 - Add 50 µL of 2x Reaction Buffer to each well.[1]
- Enzyme Reaction:
 - Add 5 µL of the Ac-DEVD-pNA stock solution to each well (final concentration 200 µM).[1]

- Incubate the plate at 37°C for 1-2 hours, protected from light.[1]
- Measurement:
 - Measure the absorbance at 405 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of a blank well (containing buffer and substrate but no cell lysate) from the sample readings.
 - Use the pNA standard curve to determine the concentration of pNA released.
 - Express the caspase-3 activity as the amount of p-nitroaniline released per unit time per mg of protein.[1]

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorbyt.com [biorbyt.com]
- To cite this document: BenchChem. [Application Notes and Protocols for the Spectrophotometric Measurement of p-Nitroaniline Release]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1493831#spectrophotometric-measurement-of-p-nitroaniline-release>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com